二吡咯甲基环巴胺

描述

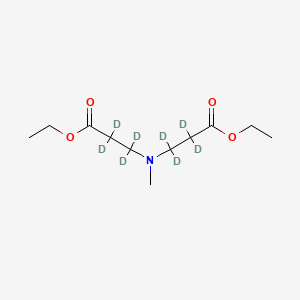

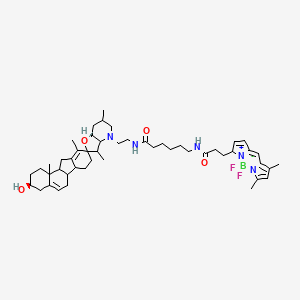

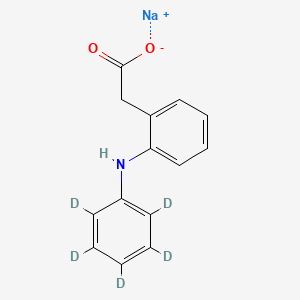

BODIPY-Cyclopamine is a fluorescent derivative of Cyclopamine . It retains potency in Shh signaling inhibition . The CAS Number is 334658-24-1 and it has a molecular weight of 841.90 .

Synthesis Analysis

Cyclopamine and its derivatives have been the focus of considerable research interest due to their potential in cancer therapeutics . The steroidal alkaloids present in the corn lily plant (Veratrum californicum) were found responsible for the induction of cyclopic-type craniofacial birth defects . Jervine and cyclopamine were two important teratogenic compounds isolated from Veratrum californicum .

Molecular Structure Analysis

The molecular structure of BODIPY-Cyclopamine has been studied using techniques such as X-ray photoelectron spectroscopy (XPS) and steady-state absorption spectroscopy . A molecular docking study has provided more detailed insights into the BODIPY-Cyclopamine binding at the atomistic level .

Chemical Reactions Analysis

BODIPY structures substituted with additional carbon–nitrogen double bonds, namely imines, hydrazones, oximes, and related derivatives have been studied for various applications . The SF5 unit in the aryl ring acts as an electron-withdrawing group .

Physical and Chemical Properties Analysis

BODIPY dyes have potent photostability and their beneficial photophysical characteristics render them effective photosensitizers . The absorption spectra of the studied BODIPY dyes were recorded in the range from 200 to 1000 nm at room temperature .

科学研究应用

生物医学应用

二吡咯甲基 (BODIPY,4,4-二氟-4-硼-3a,4a-二氮杂-s-茚并菲) 衍生物,包括二吡咯甲基环巴胺,在生物医学应用中备受关注 . 它们被用作成像和传感等应用中的探针,因为它们具有独特的特性,如在可见光和近红外光区域的强吸收和发射、强荧光和极高的光稳定性 .

光动力疗法

二吡咯甲基环巴胺已被用于光动力疗法等领域 . 这是一种利用光敏性化合物的治疗方法,当它被光触发时,可以引起致命的影响 .

癌症治疗

在过去十年中,基于二吡咯甲基的分子已成为癌症治疗的候选药物 . 研究人员已开发出基于二吡咯甲基的物质,这些物质会特异性地积累在癌细胞中 .

疾病检测

二吡咯甲基环巴胺已被用于疾病检测 . 它是一种具有独特光物理特性的灵活荧光团,是一个引人入胜的药物开发平台 .

配体结合的实时分析

二吡咯甲基环巴胺已被用于基于 NanoBRET 的平滑蛋白 (SMO) 结合测定,该测定法可以实时分析配体结合 . 该测定法可以实时区分二吡咯甲基环巴胺在 SMO 跨膜核心上的两个独立结合位点

作用机制

Target of Action

Bodipy Cyclopamine is a fluorescently labeled ligand for the Smoothened (SMO) receptor . The SMO receptor is a G protein-coupled receptor (GPCR) that mediates hedgehog signaling . This signaling is essential during embryonic patterning and development, and dysfunction of SMO signaling is causative in the development of diverse tumors .

Mode of Action

Bodipy Cyclopamine interacts with its target, the SMO receptor, by binding to it . The activation of SMO is regulated by the Patch protein . Bodipy Cyclopamine can displace the binding of other ligands to both wild-type SMO and mutant SMO-D473H . This interaction leads to changes in the conformation and activity of the SMO receptor .

Biochemical Pathways

The primary biochemical pathway affected by Bodipy Cyclopamine is the Hedgehog signaling pathway . This pathway is mediated by the SMO receptor and is a fundamental regulator of organogenesis in developing embryos and tissue integrity in mature organisms . Overactive SMO signaling is oncogenic . Bodipy Cyclopamine’s interaction with the SMO receptor can inhibit this overactive signaling .

Pharmacokinetics

It is known that bodipy cyclopamine can bind to the smo receptor and this binding can be detected using the nanobret (nanofluorescein bioluminescence resonance energy transfer) technique . This technique allows for sensitive detection of the resonance energy transfer between SMO and Bodipy Cyclopamine, which can be used for high-throughput screening and kinetic analysis .

Result of Action

The binding of Bodipy Cyclopamine to the SMO receptor can lead to changes in the activity of the receptor and the downstream signaling pathways . This can result in the inhibition of overactive SMO signaling, which is associated with tumorigenesis . Therefore, Bodipy Cyclopamine has potential therapeutic applications in the treatment of cancers associated with overactive SMO signaling .

Action Environment

The action of Bodipy Cyclopamine can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of Bodipy Cyclopamine to the SMO receptor . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the action of Bodipy Cyclopamine . .

安全和危害

未来方向

生化分析

Biochemical Properties

Bodipy Cyclopamine plays a significant role in biochemical reactions, particularly in the Hedgehog (Hh) signaling pathway . It interacts with the Smoothened (SMO) receptor, a key protein in the Hh pathway . The nature of these interactions involves the competitive binding of Bodipy Cyclopamine to the Cyclopamine binding site on the SMO protein .

Cellular Effects

Bodipy Cyclopamine has profound effects on various types of cells and cellular processes. It influences cell function by modulating the Hh signaling pathway . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Bodipy Cyclopamine involves its binding interactions with the SMO receptor . It competes for the Cyclopamine binding site on the SMO protein, thereby inhibiting the activation of the Hh signaling pathway .

Metabolic Pathways

Bodipy Cyclopamine is involved in the Hh signaling pathway . It interacts with the SMO receptor, a key enzyme in this pathway

Transport and Distribution

Bodipy Cyclopamine is transported and distributed within cells and tissues through its interactions with the SMO receptor

属性

IUPAC Name |

N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRECBXTRAUSE-QEXJUGOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(CC5C4C(C6(O5)CCC7C8CC=C9CC(CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(C[C@@H]5C4C(C6(O5)CCC7C8CC=C9C[C@H](CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70BF2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747204 | |

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334658-24-1 | |

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)